2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide
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Overview
Description
2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide is a complex organic compound with a unique structure that includes both hydroxy and methoxy functional groups. This compound is part of the benzamide family, which is known for its wide range of applications in pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-4-methoxybenzophenone
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
What sets 2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise reactivity and selectivity.
Properties
CAS No. |
648924-51-0 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-hydroxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H21NO4/c1-26-21-12-5-2-7-16(21)13-14-27-18-9-6-8-17(15-18)23-22(25)19-10-3-4-11-20(19)24/h2-12,15,24H,13-14H2,1H3,(H,23,25) |
InChI Key |
LUUTXIWQOHFOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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